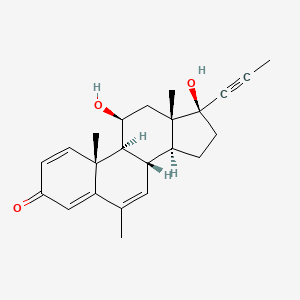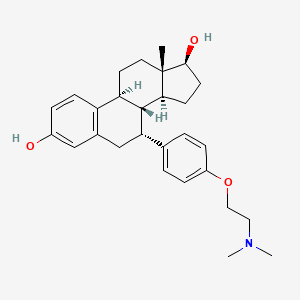
2-((2-Hydroxyethyl)thio)-3-methylnaphthalene-1,4-dione
説明
The compound “2-((2-Hydroxyethyl)thio)-3-methylnaphthalene-1,4-dione” is a naphthalene derivative with a thioether and a hydroxyethyl group attached to it. Naphthalene is a polycyclic aromatic hydrocarbon (PAH) consisting of two fused benzene rings. The presence of the thioether group (R-S-R’) suggests that this compound may have unique reactivity compared to simple naphthalene derivatives .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the thioether bond. This could potentially be achieved through a nucleophilic substitution reaction, where a 2-hydroxyethylthiol group could attack an electrophilic carbon on the naphthalene ring .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the planar naphthalene core, with the thioether and hydroxyethyl groups adding steric bulk . The presence of these groups could potentially disrupt the planarity of the molecule, depending on their positioning .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-rich nature of the naphthalene core and the presence of the thioether group. Thioethers are known to be susceptible to oxidation, and the aromatic ring could potentially undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its aromaticity, the polarity introduced by the thioether and hydroxyethyl groups, and its overall molecular weight .科学的研究の応用
Synthesis and Chemical Reactivity
2-((2-Hydroxyethyl)thio)-3-methylnaphthalene-1,4-dione and its derivatives are primarily used in synthetic chemistry. The process of butylation, as in the case of 2-methylnaphthalene-1,4-dione, results in the formation of various derivatives, demonstrating the compound's versatility in chemical synthesis (Threadgill, 1989). Similarly, the compound has been used in ultrasound and microwave-assisted synthesis, showcasing its adaptability to modern, eco-friendly chemical processes (Oliveira et al., 2014).
Biological Applications
In the field of medicinal chemistry, novel thio-substituted aminonaphthoquinones, which are closely related to the compound , have been synthesized. These compounds hold potential for various biological activities, which could be significant in drug development (Yıldız & Tuyun, 2018).
Photophysical Properties
The compound's derivatives have been studied for their electronic absorption, which is crucial in fields like dye-sensitized solar cells. Such studies help understand the interaction of these compounds with light, which is essential for developing new materials for solar energy conversion (Mohr et al., 2015).
将来の方向性
特性
IUPAC Name |
2-(2-hydroxyethylsulfanyl)-3-methylnaphthalene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O3S/c1-8-11(15)9-4-2-3-5-10(9)12(16)13(8)17-7-6-14/h2-5,14H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZIOEPIEDDJOPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)SCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50274390 | |
| Record name | 2-[(2-Hydroxyethyl)sulfanyl]-3-methylnaphthalene-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50274390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2-Hydroxyethyl)thio)-3-methylnaphthalene-1,4-dione | |
CAS RN |
59147-84-1 | |
| Record name | 2-(2-Hydroxyethylsulfanyl)-3-methyl-1,4-naphthoquinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059147841 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[(2-Hydroxyethyl)sulfanyl]-3-methylnaphthalene-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50274390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(8S,11S,13S,14S,17R)-17-ethynyl-17-hydroxy-13-methyl-11-thiophen-2-yl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1680167.png)
![4-amino-N-[5-amino-4-[3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-2-[3-hydroxy-6-methyl-4-(methylamino)oxan-2-yl]oxycyclohexyl]-2-hydroxybutanamide](/img/structure/B1680168.png)
![(8S,9S,10R,11S,13S,14S,17S)-11,17-dihydroxy-10,13-dimethyl-17-prop-1-ynyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-3-one](/img/structure/B1680169.png)
![1,3,4,5-Tetrahydrobenzo[cd]indol-4-amine](/img/structure/B1680170.png)

![3-(cyclopropanecarbonyl)-8-fluoro-5-methyl-4H-imidazo[1,5-a][1,4]benzodiazepin-6-one](/img/structure/B1680174.png)

![(2R,7R)-6-Methyl-4-(methylsulfanylmethyl)-3-oxa-6,11-diazatetracyclo[7.6.1.02,7.012,16]hexadeca-1(16),9,12,14-tetraene](/img/structure/B1680177.png)

![(8S,11R,13S,14S,17R)-17-hydroxy-13-methyl-11-[4-[[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]methyl]phenyl]-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1680181.png)
